molecular formula C11H13ClN2O3S B2787428 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide CAS No. 1252495-04-7

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide

Cat. No. B2787428
CAS RN: 1252495-04-7
M. Wt: 288.75
InChI Key: HTYLOSLTGKJDCY-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamide compounds. It is commonly used in scientific research as a tool to study various biological processes.

Mechanism of Action

Target of Action

It is known that sulfonamide drugs, which this compound is a part of, often target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, an essential component for bacterial DNA growth and cell division .

Mode of Action

The mode of action of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide is likely similar to other sulfonamide drugs. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

Given its likely target and mode of action, it can be inferred that this compound affects thefolate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It can be inferred from the mode of action that the compound’s action results in the inhibition of bacterial dna growth and cell division, making the drug bacteriostatic rather than bactericidal .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide in lab experiments is its high specificity for protein kinases. This allows for the selective modulation of specific cellular processes without affecting other pathways. However, one limitation of using this compound is its potential toxicity. Careful dose optimization and toxicity studies are necessary to ensure the safety of lab experiments.

Future Directions

There are several future directions for the use of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide in scientific research. One potential application is in the development of new therapeutic agents for cancer. The inhibition of PIM1 has been shown to reduce the proliferation of cancer cells, and further studies may lead to the development of new drugs that target this pathway. Another potential application is in the study of insulin sensitivity and glucose metabolism. Inhibition of PIM3 has been linked to the regulation of these processes, and further studies may lead to new insights into the treatment of diabetes. Additionally, the use of this compound in combination with other compounds may lead to the development of new drugs with enhanced efficacy and specificity.

Synthesis Methods

The synthesis of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 1-methyl-5-pyrrolidin-3-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature. The resulting product is purified by recrystallization to obtain a high purity compound.

Scientific Research Applications

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide is widely used in scientific research as a tool to study various biological processes. It is commonly used as a chemical probe to investigate the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of several protein kinases, including PIM1, PIM2, and PIM3. This inhibition can lead to the modulation of downstream signaling pathways, which can be useful in the development of new therapeutic agents for various diseases.

properties

IUPAC Name

3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-14-7-9(6-11(14)15)13-18(16,17)10-4-2-3-8(12)5-10/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYLOSLTGKJDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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